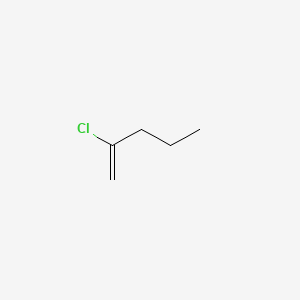
2-Chloro-1-pentene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-pentene is an organic compound with the molecular formula C₅H₉Cl It is a chlorinated derivative of pentene, specifically a chloroalkene, characterized by the presence of a chlorine atom attached to the first carbon of the pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-pentene can be synthesized through several methods, including:
Addition of Hydrogen Chloride to 1-Pentene: This method involves the addition of hydrogen chloride (HCl) to 1-pentene under controlled conditions, typically in the presence of a catalyst or under UV light to facilitate the reaction.
Dehydrohalogenation of 1,2-Dichloropentane: This method involves the elimination of hydrogen chloride from 1,2-dichloropentane using a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-pentene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), or amines (NH₂R).
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., Br₂), hydrogen halides (e.g., HBr), and other electrophiles.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of pentadienes or other alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition: Halogens (Br₂, Cl₂) or hydrogen halides (HCl, HBr) in the presence of catalysts or under UV light.
Elimination: Strong bases like NaOH or KOH at elevated temperatures.
Major Products
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Addition: Formation of dihalides or haloalkanes.
Elimination: Formation of pentadienes or other alkenes.
Scientific Research Applications
2-Chloro-1-pentene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Material Science: Utilized in the preparation of specialty polymers and materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Chemistry: Employed in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-1-pentene in chemical reactions involves the reactivity of the chlorine atom and the double bond. The chlorine atom can act as a leaving group in substitution and elimination reactions, while the double bond can participate in addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-pentene: Another chloroalkene with the chlorine atom on the second carbon.
2-Chloro-2-pentene: A positional isomer with the chlorine atom on the second carbon and the double bond between the second and third carbons.
3-Chloro-1-pentene: A chloroalkene with the chlorine atom on the third carbon.
Uniqueness
2-Chloro-1-pentene is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo. The position of the chlorine atom and the double bond allows for distinct substitution, addition, and elimination reactions compared to its isomers.
Properties
CAS No. |
42131-85-1 |
|---|---|
Molecular Formula |
C5H9Cl |
Molecular Weight |
104.58 g/mol |
IUPAC Name |
2-chloropent-1-ene |
InChI |
InChI=1S/C5H9Cl/c1-3-4-5(2)6/h2-4H2,1H3 |
InChI Key |
RYAVTKZLXAVVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


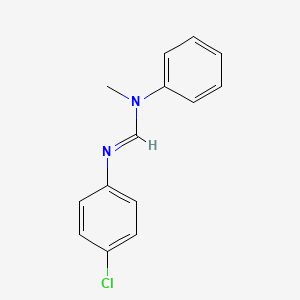
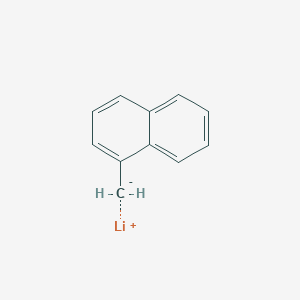

![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)

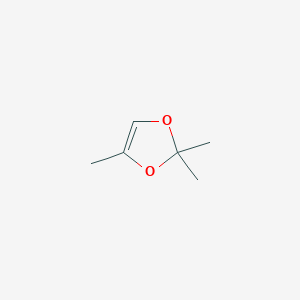

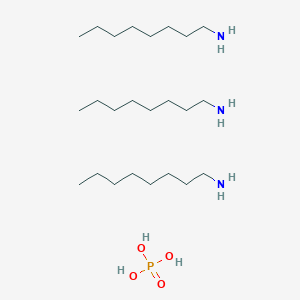
![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)
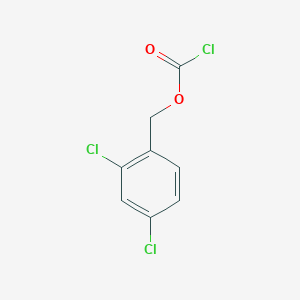
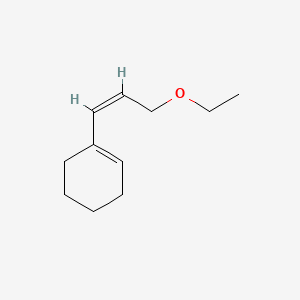
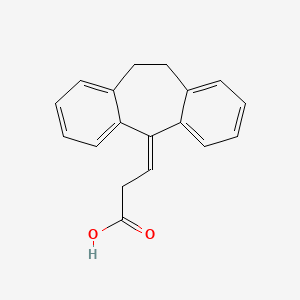
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)

